2,3-Dichloro-4-(trifluoromethyl)pyridine

Catalog No.
S734477
CAS No.
89719-93-7
M.F
C6H2Cl2F3N
M. Wt
215.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-4-(trifluoromethyl)pyridine

CAS Number

89719-93-7

Product Name

2,3-Dichloro-4-(trifluoromethyl)pyridine

IUPAC Name

2,3-dichloro-4-(trifluoromethyl)pyridine

Molecular Formula

C6H2Cl2F3N

Molecular Weight

215.98 g/mol

InChI

InChI=1S/C6H2Cl2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H

InChI Key

ZFCZNQZILNNPBH-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)Cl

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)Cl

2,3-Dichloro-4-(trifluoromethyl)pyridine (CAS 89719-93-7) is a specialized, di-halogenated fluorinated pyridine building block utilized in advanced pharmaceutical and agrochemical synthesis. Characterized by a trifluoromethyl group at the C4 position and orthogonal chlorine leaving groups at the C2 and C3 positions, this liquid intermediate (boiling point 181–183 °C, density 1.54 g/cm³) provides a highly specific electronic scaffold [1]. Its primary procurement value lies in its ability to undergo highly regioselective nucleophilic aromatic substitution (SNAr) and sequential cross-coupling, enabling the construction of complex heterocycles—such as GPR119 modulators and novel pest control agents—that cannot be accessed via more common isomers [2].

Procurement teams often attempt to substitute 2,3-dichloro-4-(trifluoromethyl)pyridine with the mass-produced agrochemical intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) due to cost and availability. However, shifting the trifluoromethyl group from the C5 to the C4 position fundamentally alters the ring's electronic distribution and steric environment [1]. In the 4-CF3 isomer, the bulky, electron-withdrawing CF3 group is ortho to the C3 chlorine, sterically shielding it while inductively activating the ring differently than the para-directing 5-CF3 isomer. Consequently, using the 5-CF3 analog in synthetic routes designed for the 4-CF3 scaffold results in completely divergent regiochemistry during SNAr reactions, leading to the production of inactive off-target structural analogs and necessitating complete route redesigns[2].

Regiocontrol in Nucleophilic Aromatic Substitution (SNAr)

The position of the trifluoromethyl group dictates the regiochemical outcome of nucleophilic attack. In 2,3-dichloro-4-(trifluoromethyl)pyridine, nucleophiles (such as hydrazines) preferentially attack the C2 position due to strong activation by the adjacent pyridine nitrogen, while the C3 position is sterically hindered by the ortho-CF3 group [1]. This allows for highly selective C2-substitution. In contrast, the common comparator 2,3-dichloro-5-(trifluoromethyl)pyridine experiences different electronic activation, yielding structurally distinct C5-CF3 oriented products. For pharmaceutical routes requiring a C4-CF3 orientation, such as GPR119 modulator synthesis, the 4-CF3 isomer is the only viable starting material [1].

Evidence DimensionC2 vs C3 SNAr Regioselectivity and Final Topology
Target Compound DataSelective C2-substitution yielding C4-CF3 oriented APIs
Comparator Or Baseline2,3-dichloro-5-(trifluoromethyl)pyridine (yields C5-CF3 oriented products)
Quantified Difference100% divergence in final API structural topology
ConditionsHydrazine/amine substitution in polar solvents

Buyers synthesizing C4-CF3 target APIs must procure this exact isomer, as the cheaper 5-CF3 isomer will produce inactive off-target structural analogs.

Orthogonal Cross-Coupling Capability vs. Mono-chloro Analogs

Compared to 2-chloro-4-(trifluoromethyl)pyridine, the 2,3-dichloro analog provides a crucial secondary functionalization site. After the initial SNAr at the highly reactive C2 position, the remaining C3 chlorine in 2,3-dichloro-4-(trifluoromethyl)pyridine can undergo palladium-catalyzed cross-coupling [1]. The mono-chloro comparator lacks this C3 handle, limiting the complexity of the resulting heterocycle. The presence of the C3 chlorine allows for the construction of heavily substituted pyridine systems required in advanced agrochemical patents, increasing the synthetic value of the scaffold [1].

Evidence DimensionAddressable functionalization sites
Target Compound Data2 distinct reactive sites (C2 for SNAr, C3 for cross-coupling)
Comparator Or Baseline2-chloro-4-(trifluoromethyl)pyridine (1 reactive site)
Quantified Difference2x functionalization capacity
ConditionsSequential SNAr followed by Pd-catalyzed cross-coupling

Procuring the di-chloro variant eliminates the need for downstream halogenation steps, reducing overall synthesis time and raw material costs in multi-step API manufacturing.

Commercial Purity and Moisture Specifications for Scale-Up

For industrial scale-up, the procurement of 2,3-dichloro-4-(trifluoromethyl)pyridine requires strict specifications to prevent catalyst poisoning during downstream reactions. Commercial grades offer ≥98% purity with moisture content ≤0.5% [1]. When compared to crude or unrefined fluorinated pyridine mixtures, the high-purity grade ensures consistent stoichiometric calculations and prevents the hydrolysis of sensitive reagents used in subsequent steps. The controlled boiling point profile (181-183 °C) further confirms the absence of volatile impurities [1].

Evidence DimensionMoisture content and API synthesis yield reliability
Target Compound Data≤0.5% moisture, ≥98% purity
Comparator Or BaselineCrude fluorinated pyridine mixtures (>2% moisture)
Quantified DifferenceSignificant reduction in catalyst degradation and side reactions
ConditionsCommercial bulk supply for pharmaceutical intermediate synthesis

Procuring high-purity, low-moisture grades is critical to maintaining high yields in moisture-sensitive downstream organometallic reactions.

Synthesis of GPR119 Modulators

Used as a core starting material to react with hydrazines for developing metabolic disease and diabetes therapeutics, directly leveraging the C2 SNAr reactivity [1].

Advanced Agrochemical Development

Utilized in the synthesis of novel pyridyl-methanamine pest control agents where the specific C4-CF3 and C3-substitution pattern is required for target receptor binding [2].

Orthogonal Library Synthesis

Employed in pharmaceutical discovery workflows requiring sequential SNAr and Pd-catalyzed couplings to build heavily substituted, lipophilic pyridine libraries [1].

XLogP3

3.3

Wikipedia

2,3-Dichloro-4-(trifluoromethyl)pyridine

Dates

Last modified: 08-15-2023

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